Unii-7HN19N8jpo
Description
UNII-7HN19N8JPO is a chemical substance identified by the CAS registry number 1721-26-2. Below are its key physicochemical and pharmacological properties derived from experimental and computational data :
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| PubChem ID | 74401 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Log Po/w (iLOGP) | 2.13 |
| Log S (ESOL) | -1.96 (moderate solubility) |
| GI Absorption | High |
| BBB Permeability | Yes |
| CYP Inhibition | CYP1A2 inhibitor |
| Synthetic Accessibility | 1.61 (relatively straightforward) |
| Bioavailability Score | 0.55 |
Its ability to cross the blood-brain barrier (BBB) and inhibit CYP1A2 highlights possible neurological or therapeutic applications, though specific indications require further study .
Properties
CAS No. |
127759-24-4 |
|---|---|
Molecular Formula |
C45H78O14 |
Molecular Weight |
843.1 g/mol |
IUPAC Name |
(2S,3R,4S)-4-[(2S,5R,6R,7R,8R,9S)-2-[(2R,3R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-5-methyloxolan-2-yl]-7-methoxy-2,6,8-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid |
InChI |
InChI=1S/C45H78O14/c1-15-32(46)42(10)21-24(3)45(49,59-42)33-20-23(2)38(55-33)43(11)22-31(54-34-17-16-30(50-12)29(8)53-34)39(57-43)41(9)18-19-44(58-41)28(7)37(52-14)26(5)36(56-44)25(4)35(51-13)27(6)40(47)48/h23-39,46,49H,15-22H2,1-14H3,(H,47,48)/t23-,24-,25-,26-,27-,28+,29+,30-,31+,32+,33+,34-,35+,36+,37+,38+,39+,41-,42-,43-,44+,45-/m0/s1 |
InChI Key |
GCWRBUNCTDXUMB-JYAWKEJFSA-N |
SMILES |
CCC(C1(CC(C(O1)(C2CC(C(O2)C3(CC(C(O3)C4(CCC5(O4)C(C(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)OC)C)C)OC6CCC(C(O6)C)OC)C)C)O)C)C)O |
Isomeric SMILES |
CC[C@H]([C@@]1(C[C@@H]([C@](O1)([C@H]2C[C@@H]([C@@H](O2)[C@@]3(C[C@H]([C@@H](O3)[C@@]4(CC[C@@]5(O4)[C@@H]([C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)OC)C)C)O[C@H]6CC[C@@H]([C@H](O6)C)OC)C)C)O)C)C)O |
Canonical SMILES |
CCC(C1(CC(C(O1)(C2CC(C(O2)C3(CC(C(O3)C4(CCC5(O4)C(C(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)OC)C)C)OC6CCC(C(O6)C)OC)C)C)O)C)C)O |
Synonyms |
CP 84657 CP-84,657 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights:
- Lipophilicity Trends : Increasing alkyl chain length or aromatic substituents (e.g., in 6938-06-3) elevates LogP, enhancing membrane permeability but risking solubility issues.
- CYP Inhibition : this compound’s selective CYP1A2 inhibition contrasts with 6938-06-3’s CYP2D6 activity, implying divergent metabolic profiles.
- Synthetic Complexity : this compound’s low synthetic accessibility score (1.61) suggests optimized routes compared to 699-98-9 (score 3.10), which may involve multi-step purification .
Research Findings and Implications
Pharmacokinetic Advantages:
This compound’s balance of LogP (~2.13) and bioavailability (score 0.55) positions it favorably against analogs like 699-98-9 (LogP 0.98, low absorption). Its BBB permeability further distinguishes it from 5657-51-2, making it a candidate for CNS-targeted therapies .
Limitations and Risks:
- CYP1A2 Inhibition : May interfere with drugs metabolized by this enzyme (e.g., theophylline, clozapine).
- Solvency Challenges: Moderate aqueous solubility (LogS -1.96) could necessitate formulation enhancements for intravenous delivery.
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